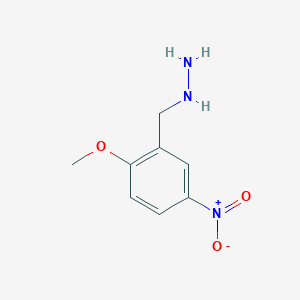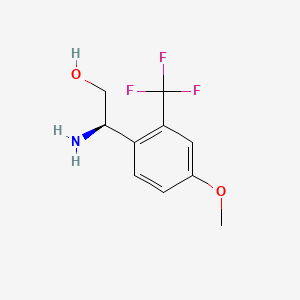
Methyl 3-(2-aminoacetamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-aminoacetamido)propanoate is a chemical compound with the molecular formula C6H12N2O3 It is a derivative of propanoic acid and contains both an ester and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(2-aminoacetamido)propanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl acrylate with glycine to form the intermediate compound, which is then further reacted with ammonia to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-aminoacetamido)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Methyl 3-(2-aminoacetamido)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-(2-aminoacetamido)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active products. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-aminoacetamido)butanoate
- Methyl 3-(2-aminoacetamido)pentanoate
- Ethyl 3-(2-aminoacetamido)propanoate
Uniqueness
Methyl 3-(2-aminoacetamido)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H12N2O3 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
methyl 3-[(2-aminoacetyl)amino]propanoate |
InChI |
InChI=1S/C6H12N2O3/c1-11-6(10)2-3-8-5(9)4-7/h2-4,7H2,1H3,(H,8,9) |
Clave InChI |
VWHJPUHYESFWEO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)


![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)

![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13599205.png)
![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)



![2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine](/img/structure/B13599242.png)
![Methyl4-[(4-aminophenoxy)methyl]benzoate](/img/structure/B13599245.png)

